molecular formula C6H3Cl3N2O2 B13802856 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid CAS No. 55934-03-7

6-Amino-3,4,5-trichloropyridine-2-carboxylic acid

Cat. No.: B13802856
CAS No.: 55934-03-7
M. Wt: 241.5 g/mol
InChI Key: ATHJTJOXOQJKEC-UHFFFAOYSA-N
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Description

6-Amino-3,4,5-trichloropyridine-2-carboxylic acid (CAS 55934-03-7) is a high-purity trichlorinated pyridinecarboxylic acid derivative of interest in chemical synthesis and agricultural science research. This compound, with the molecular formula C6H3Cl3N2O2 and a molecular weight of 241.459 g/mol, serves as a key synthetic intermediate . Its structural features, including the carboxylic acid and amino functional groups on the pyridine ring, make it a valuable precursor for developing more complex molecules . Researchers value this compound for studies in herbicide science, as its structural analog, Picloram (4-Amino-3,5,6-trichloropicolinic acid), is a well-known and potent auxin-mimicking herbicide . Investigating the structure-activity relationship of this compound family provides insights into the mechanism of action of synthetic auxins, which disrupt normal plant growth processes . As a building block, it can be used to create novel amides, esters, and coordination complexes for various experimental applications. This product is provided as a beige powder and requires storage in a cool, dry place under inert conditions . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

55934-03-7

Molecular Formula

C6H3Cl3N2O2

Molecular Weight

241.5 g/mol

IUPAC Name

6-amino-3,4,5-trichloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H2,10,11)(H,12,13)

InChI Key

ATHJTJOXOQJKEC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)N)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation via Amination of 4-Chloropyridine-2-carboxylic Acid Derivatives

A patented method (CN1923810A) describes the synthesis starting from 3,4,5,6-tetrachloropyridine-2-carboxylic acid or 4-chloropyridine-2-carboxylic acid:

  • The chlorinated pyridine carboxylic acid is dissolved in water.
  • The pH is adjusted to neutral (pH 7) using sodium hydroxide, potassium hydroxide, ammonium bicarbonate, or volatile ammonium salts to convert the acid into its corresponding salt.
  • Ammoniation agent (ammoniacal liquor, liquefied ammonia, or ammonium salts) is added.
  • The reaction mixture is heated in a sealed reactor at 100–140 °C for 0.5–10 hours.
  • Excess ammonia is discharged while hot.
  • The reaction mixture is acidified to pH 1–2 with mineral acid, filtered, and dried to isolate the product.
  • Yields reported are 75–91%.

This method emphasizes:

  • Use of aqueous media with controlled pH.
  • High temperature ammoniation for substitution of chlorine by amino groups.
  • Recycling of unreacted ammonia to reduce waste and cost.

Preparation via Diazotization and Chlorination of Amino-Trichloropyridine Intermediates

Another method (CN104649965A) involves:

  • Starting from mixtures of amino-trichloropyridine carboxylic acid ammonium salts, mainly this compound ammonium salt (88–92%) with minor isomers.
  • Drying the ammonium salt mixture to moisture <0.5%.
  • Adding concentrated hydrochloric acid and toluene as inert diluent.
  • Cooling to 15–25 °C and adding sodium nitrite quickly for diazotization.
  • Adding cuprous chloride at low temperature (<5 °C) and gradually heating to 80–85 °C for chlorination.
  • Monitoring reaction progress by HPLC until amino content is below 1%.
  • Neutralizing with potassium hydroxide to pH 8–9, filtering off copper hydroxide precipitate.
  • Acidifying filtrate to pH < 2 to precipitate 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
  • Yield reported: 72.6%, purity > 96.5%.

This process is notable for:

  • Use of diazotization to convert amino groups to diazonium salts.
  • Subsequent chlorination to substitute diazonium groups with chlorine.
  • Handling of isomeric amino compounds and their transformation.
  • Use of copper(I) chloride as a chlorinating agent.

Reaction Pathways and Byproducts

  • Amination at position 6 is favored but can produce isomers with amino substitution at positions 3, 4, or 5.
  • The presence of multiple electron-withdrawing groups (Cl, COOH) complicates diazotization and chlorination due to instability of diazonium intermediates.
  • Byproducts include other amino-trichloropyridine isomers, which can be recycled or converted in further processing.
  • The reaction conditions (temperature, pH, reagent ratios) are optimized to maximize yield of the desired 6-amino isomer.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Amination of 4-chloropyridine-2-carboxylic acid (CN1923810A) 3,4,5,6-tetrachloropyridine-2-carboxylic acid or 4-chloropyridine-2-carboxylic acid Ammoniacal liquor or ammonia, NaOH/KOH for pH adjustment 100–140 °C, 0.5–10 h, sealed reactor 75–91 High temperature ammoniation, aqueous medium, ammonia recycling
Diazotization and chlorination of amino-trichloropyridine ammonium salts (CN104649965A) Amino-3,4,5-trichloropyridine-2-carboxylic acid ammonium salts HCl, sodium nitrite, cuprous chloride, KOH 15–85 °C, stepwise heating, diazotization then chlorination ~72.6 Multi-step, involves diazonium intermediate, copper catalysis, purification by acidification

Analytical and Purity Considerations

  • Purity of the final product typically exceeds 95%, as confirmed by HPLC analysis.
  • Moisture content of starting ammonium salts is controlled below 0.5% for optimal reaction.
  • Reaction progress is monitored by HPLC to ensure amino group conversion is complete (<1% residual amino).
  • Copper hydroxide precipitate formed during chlorination is filtered off to purify the product.
  • Acidification and neutralization steps are critical for product isolation and purity.

Environmental and Economic Aspects

  • Recycling of unreacted ammonia and ammoniacal liquor reduces waste and improves cost efficiency.
  • Use of aqueous media and controlled pH minimizes hazardous waste.
  • The methods aim to reduce byproduct formation and maximize raw material utilization.
  • Waste residues from picloram production can be used as raw materials, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.

    Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce partially dechlorinated compounds.

Scientific Research Applications

Overview

6-Amino-3,4,5-trichloropyridine-2-carboxylic acid is a compound that has garnered attention primarily for its applications in herbicide development. This compound is structurally related to other pyridine carboxylic acids and has been studied for its effectiveness in controlling various types of unwanted vegetation.

Herbicidal Properties

The primary application of this compound is as a herbicide . It exhibits systemic properties that allow it to be absorbed by plants, leading to their eventual death. The compound is particularly effective against broadleaf weeds and woody plants, making it suitable for use in agricultural settings as well as non-agricultural areas such as roadsides and industrial sites.

Case Studies and Research Findings

  • Field Trials : Various field trials have demonstrated the efficacy of this compound in controlling specific weed species. For instance, studies have shown significant reductions in populations of Canada thistle (Cirsium arvense) and pigweed (Amaranthus spp.) when applied at recommended rates .
  • Environmental Impact Studies : Research has indicated that while the compound is effective against target species, it poses low toxicity risks to non-target organisms, including mammals. This characteristic makes it a favorable option for integrated pest management strategies .
  • Persistence in Soil : Investigations into the persistence of this compound in soil reveal a moderate half-life, suggesting that while it remains active for some time post-application, it eventually degrades into less harmful substances. This degradation pathway is crucial for assessing the long-term environmental impact of its use .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics natural plant hormones, disrupting normal plant growth processes. It is believed to acidify the cell wall, loosening it and allowing uncontrolled cell elongation, ultimately leading to plant death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 6-amino-3,4,5-trichloropyridine-2-carboxylic acid with related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups CAS Number Applications/Notes
This compound 3-Cl, 4-Cl, 5-Cl, 6-NH₂, 2-COOH C₆H₃Cl₃N₂O₂ Amino, Carboxylic Acid, Chlorine Not Provided Agrochemical intermediates, drug synthesis
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (ATCP) 3-Cl, 5-Cl, 6-Cl, 4-NH₂, 2-COOH C₆H₃Cl₃N₂O₂ Amino, Carboxylic Acid, Chlorine 1918-02-1 Herbicide precursor (e.g., picloram)
3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid 3-Cl, 4-Cl, 5-Cl, 6-OH, 2-COOH C₆H₂Cl₃NO₃ Hydroxyl, Carboxylic Acid, Chlorine Not Provided Potential metabolite or synthetic intermediate
6-Amino-3,5-dinitropyridine 3-NO₂, 5-NO₂, 6-NH₂ C₅H₄N₄O₄ Amino, Nitro 3073-30-1 Explosives research, ligand synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ Chlorine, Methyl, Carboxylic Acid 89581-58-8 Pharmaceutical intermediates

Key Differences and Implications

  • Substituent Effects on Acidity: The carboxylic acid group at position 2 in all compounds enhances water solubility. However, the electron-withdrawing chlorine atoms in this compound increase acidity (lower pKa) compared to hydroxyl-containing analogues like 3,4,5-trichloro-6-hydroxypyridine-2-carboxylic acid . Nitro groups in 6-amino-3,5-dinitropyridine further reduce basicity and increase thermal instability compared to chlorinated derivatives .
  • Biological Activity: ATCP (4-amino isomer): Used in herbicide synthesis (e.g., picloram) due to its systemic plant mobility . this compound: The amino group at position 6 may enhance interactions with biological targets (e.g., enzyme active sites), making it a candidate for antimicrobial agents. 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Pyrimidine core may improve DNA/RNA binding, relevant in antiviral drug design .
  • Synthetic Routes: Microwave-assisted synthesis (e.g., alkynes + oxazines) is efficient for functionalized pyridines like this compound, reducing reaction times to 2–3 minutes . Nitro-substituted derivatives require controlled conditions due to explosive hazards .

Physicochemical Properties and Stability

  • Solubility: The carboxylic acid group improves solubility in polar solvents (e.g., water, ethanol), but chlorine atoms reduce it in nonpolar solvents.
  • Thermal Stability: Chlorinated pyridines exhibit higher stability than nitro derivatives. For example, 6-amino-3,5-dinitropyridine decomposes at 150°C, whereas chlorinated analogues remain stable up to 200°C .
  • Reactivity: The amino group in this compound allows for further functionalization (e.g., acylation), unlike hydroxyl or nitro groups in analogues .

Biological Activity

6-Amino-3,4,5-trichloropyridine-2-carboxylic acid, also known as picloram, is a systemic herbicide that has garnered attention for its biological activities beyond herbicidal properties. This compound exhibits a range of biological activities, including anti-cancer effects and potential applications in environmental remediation. This article explores the biological activity of this compound, supported by diverse research findings and data tables.

This compound is characterized by its chlorinated pyridine structure, which contributes to its biological activity. The molecular formula is C6H3Cl3N2O2C_6H_3Cl_3N_2O_2, and it is known to inhibit various metabolic pathways in plants and microorganisms.

1. Herbicidal Activity

Picloram is primarily recognized for its effectiveness as a herbicide. It inhibits the activity of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism in plants. This inhibition leads to the disruption of essential physiological processes, resulting in plant death .

2. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of derivatives related to this compound. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The effective concentration (EC50) was determined to be approximately 15 μM for some derivatives .

Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines

CompoundEC50 (μM)Cancer Cell Line
5o15Glioblastoma (GBM6)
5o26.61Murine glioma (GL261)
5o27Breast cancer (MDA-MB-231)
5o22Lung cancer (A549)

The combination of these derivatives with small molecule inhibitors has been shown to enhance cytotoxicity in glioblastoma cells .

3. Environmental Remediation

The compound has also been studied for its biosorption capabilities in removing water pollutants. Fungal pellets have demonstrated effective biosorption of picloram from aqueous solutions, indicating potential applications in bioremediation .

Table 2: Biosorption Capacities of Fungal Pellets

Fungal StrainBiosorption Capacity (mg/g)
Aspergillus lentulus70
Phanerochaete chrysosporium16

These findings suggest that the biological activity of picloram extends into environmental science, where it can be utilized for pollutant removal.

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer effects of various derivatives of picloram, researchers found that compound 5o significantly inhibited cell proliferation in glioblastoma models. The study utilized primary patient-derived glioblastoma cell lines to assess efficacy and demonstrated that the derivative could be combined with other inhibitors to enhance therapeutic outcomes .

Case Study 2: Herbicidal Efficacy

Picloram's effectiveness as a herbicide was evaluated in controlled environments where it showed significant inhibition of button abscission in stored lemons when compared to other chemical treatments . This study provided insights into its application in agricultural practices.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid in laboratory settings?

A stepwise approach is recommended:

  • Condensation : React pyridine derivatives with halogenated precursors under palladium or copper catalysis (e.g., in DMF or toluene) to introduce chlorine substituents .
  • Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, ensuring pH control to avoid side reactions .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Combine multiple methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns .
  • IR : Identify carboxylic acid (1700–1750 cm1^{-1}) and amino (3300–3500 cm1^{-1}) functional groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • First aid : For skin contact, rinse with soap/water; for eye exposure, irrigate with saline for 15+ minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to analyze electron density at chlorinated positions .

  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution .

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  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess activation energies .

Q. How to resolve discrepancies between HPLC purity data and elemental analysis results?

  • Cross-validation : Use LC-MS to detect degradation products (e.g., dechlorinated derivatives) not resolved by HPLC .
  • Thermal analysis : Perform TGA/DSC to check for hydrated or solvated forms affecting elemental composition .
  • Error margins : Replicate analyses ≥3 times to account for instrumental variability (e.g., ±0.3% for CHNS analysis) .

Q. What strategies optimize regioselectivity in modifying the pyridine ring?

  • Directing groups : Temporarily introduce nitro or methoxy groups to steer electrophilic substitution to specific positions .
  • Metal coordination : Use Pd(0) catalysts to selectively replace chlorine atoms at the 3- or 4-positions .
  • pH control : Conduct reactions under basic conditions (pH 9–10) to deprotonate the carboxylic acid and reduce steric hindrance .

Q. How to assess biological activity against specific enzyme targets?

  • In vitro assays : Screen for inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics (IC50_{50} determination) .
  • Molecular docking : Use AutoDock Vina to model interactions between the compound’s carboxylic acid group and enzyme active sites (e.g., hydrogen bonding with Arg residues) .
  • Selectivity profiling : Compare activity against homologous human enzymes to evaluate therapeutic potential .

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